B1575149 melanoma-overexpressed antigen (11-23)

melanoma-overexpressed antigen (11-23)

Cat. No.: B1575149
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Initial Characterization of Melanoma-Overexpressed Antigen (11-23)

The discovery of melanoma-overexpressed antigen (11-23) is intrinsically linked to the identification of its parent antigen, MELOE-1. MELOE-1 was identified from a melanoma complementary DNA expression library, screened using a cytotoxic T lymphocyte (CTL) clone derived from a melanoma patient who had a long-term positive response to adoptive T-cell transfer. nih.govnih.gov This antigen was found to be overexpressed in melanoma cells compared to other cancer cell lines and normal tissues, leading to its name. nih.govnih.gov

The gene encoding MELOE-1, referred to as meloe, possesses an unconventional structure characterized by multiple short open reading frames (ORFs). nih.govnih.gov The MELOE-1 protein itself is a 46-amino-acid polypeptide. google.com The specific peptide, melanoma-overexpressed antigen (11-23), corresponds to the amino acid sequence from position 11 to 23 of the full MELOE-1 protein. google.complos.org Research has shown that this particular region, along with other segments of MELOE-1, can elicit immune responses. plos.orgnih.gov

Significance of Tumor-Associated Antigens in Immune Recognition of Melanoma

Tumor-associated antigens are crucial for the immune system's ability to distinguish cancer cells from normal cells. mdpi.com In melanoma, a variety of TAAs have been identified, which are broadly categorized as:

Differentiation antigens: These are proteins that are also expressed by normal melanocytes, the cells from which melanoma originates. Examples include MART-1, gp100, and tyrosinase. nih.govaacrjournals.org

Cancer-testis antigens (CTAs): These antigens are typically expressed in germ cells of the testis and are aberrantly re-expressed in various cancers, including melanoma. The MAGE family of antigens falls into this category. nih.govnih.gov

Overexpressed antigens: These are normal self-proteins that are found at much higher levels in tumor cells compared to normal cells. mdpi.comaacrjournals.org MELOE-1 is classified within this group. nih.gov

Mutated antigens (neoantigens): These are novel proteins that arise from tumor-specific mutations and are not present in normal cells. nih.gov

The presentation of these antigens on the surface of melanoma cells via Major Histocompatibility Complex (MHC) molecules allows for their recognition by T lymphocytes, a key component of the adaptive immune system. nih.gov This recognition is the foundational step for an anti-tumor immune response. However, cancer cells can develop mechanisms to evade this immune surveillance, such as downregulating MHC expression. nih.gov

Overview of the Immunological Context of Melanoma-Overexpressed Antigen (11-23)

The immunological significance of melanoma-overexpressed antigen (11-23) and its parent protein, MELOE-1, lies in their ability to be recognized by the immune system, particularly by T cells. Studies have demonstrated that CTLs can recognize MELOE-1 presented by HLA-A2 molecules on melanoma cells. nih.govnih.gov The presence of T cells specific for MELOE-1 in tumor-infiltrating lymphocytes (TILs) has been correlated with positive clinical outcomes in melanoma patients undergoing adoptive T-cell therapy. nih.govnih.gov

Further research has delved into the specific T-cell responses to different parts of the MELOE-1 protein. It has been shown that various peptides derived from MELOE-1, including the region encompassing amino acids 11-23, can be recognized by different types of T cells. For instance, studies have identified that long peptides from MELOE-1 can contain multiple epitopes that stimulate both CD4+ (helper) and CD8+ (cytotoxic) T cells. plos.orgnih.gov Specifically, the MELOE-1(11-30) region has been shown to be recognized by CD4+ T cells. plos.org This broad T-cell response is considered advantageous for generating a robust and sustained anti-tumor immunity.

Properties

sequence

TSREQFLPSEGAA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

melanoma-overexpressed antigen (11-23)

Origin of Product

United States

Molecular and Structural Biology of Melanoma Overexpressed Antigen 11 23

Parent Protein Identification and Characterization

The parent protein of the (11-23) peptide is Melanoma-associated antigen 1, also known as MAGE-A1. It was the first identified member of the MAGE family, discovered through the analysis of cytotoxic T lymphocyte (CTL) recognition of a melanoma cell line.

The MAGE-A1 protein is encoded by the MAGEA1 gene in humans. This gene is part of the MAGE-A gene family, a cluster of 12 related genes located on the X chromosome, specifically in the Xq28 region. rcsb.orgwikipedia.org Members of the MAGE-A family exhibit 50% to 80% sequence identity with each other. rcsb.orguniprot.org

The transcriptional control of MAGEA1 is complex. The promoters and first exons of the MAGEA genes show considerable variability, which suggests that this gene family can express similar functions under different transcriptional controls. rcsb.orguniprot.org A primary mechanism for the silencing of MAGEA1 in normal somatic tissues is DNA methylation. bmj.com The gene's promoter regions are typically hypermethylated, which prevents transcription. In tumor cells and male germline cells where the gene is active, these regions are often hypomethylated. bmj.comrcsb.org

Table 1: Genetic Origin of MAGE-A1

Feature Description
Gene Name MAGEA1
Aliases MAGE1, CT1.1, MAGE-1 Antigen, Antigen MZ2-E
Chromosomal Location Xq28 rcsb.org
Gene Family Melanoma Antigen Gene (MAGE) family rcsb.org
Transcriptional Regulation Primarily silenced by DNA hypermethylation in normal somatic tissues. bmj.com

MAGE-A1 is a cancer-testis antigen, a classification defined by a highly restricted expression pattern. In healthy adults, MAGE-A1 protein expression is confined to immune-privileged sites, primarily in the male germ cells (spermatogonia) within the testis. wikipedia.orgnih.govuniprot.org It is generally absent from all other normal somatic tissues. nih.gov

Conversely, MAGE-A1 is aberrantly expressed in a wide variety of malignant tumors, including melanoma, lung cancer, breast cancer, and gastrointestinal cancers. uniprot.orgnih.gov This tumor-specific expression makes it a significant biomarker and a target for cancer immunotherapy.

Regarding its location within the cell, MAGE-A1 has been detected in multiple subcellular compartments. Studies have reported its presence in both the cytoplasm and the nucleus. rcsb.orgwikipedia.orgnih.govproteinatlas.org This dual localization suggests it may have functions in different cellular processes depending on its location.

Table 2: Expression and Localization of MAGE-A1 Protein

Feature Description
Normal Tissue Expression Testis (spermatogonia). nih.govuniprot.org
Tumor Expression Melanoma, non-small-cell lung cancer, breast cancer subtypes, gastrointestinal cancers, urogenital cancers. uniprot.org
Subcellular Localization Cytoplasm and Nucleus. wikipedia.orgnih.govproteinatlas.org

Peptide Sequence Analysis of Melanoma-Overexpressed Antigen (11-23)

The melanoma-overexpressed antigen (11-23) corresponds to the amino acid residues from position 11 to 23 of the full-length MAGE-A1 protein (UniProt accession P43355). The specific sequence for this 13-amino acid peptide is:

S-L-L-K-Y-L-Q-L-G-V-P-C-E (Ser-Leu-Leu-Lys-Tyr-Leu-Gln-Leu-Gly-Val-Pro-Cys-Glu)

The parent MAGE-A1 protein is characterized by a conserved MAGE homology domain (MHD), which constitutes a significant portion of the protein. This domain is composed of two tandem winged-helix motifs (WH/A and WH/B), which are known to be involved in protein-protein interactions. The (11-23) peptide sequence is located in the N-terminal region of the MAGE-A1 protein, preceding the main MAGE homology domain.

Post-translational modifications (PTMs) are crucial for regulating the function, stability, and localization of proteins. While specific experimental data on the PTMs of the MAGE-A1 (11-23) fragment is limited, analysis of the parent protein and related MAGE family members provides insight into potential modifications. For example, other MAGE proteins, such as MAGE-A11, are known to be regulated by phosphorylation and ubiquitination.

Within the (11-23) sequence (SLLKYLQLGVPCE), several amino acid residues could potentially undergo PTMs:

Serine (Ser) at position 11: A common site for phosphorylation.

Lysine (Lys) at position 14: Can be a target for ubiquitination, SUMOylation, acetylation, and methylation.

Tyrosine (Tyr) at position 15: Another potential site for phosphorylation.

Cysteine (Cys) at position 22: Can undergo various modifications such as S-nitrosylation or palmitoylation.

These modifications, if they occur, could influence the peptide's interaction with other molecules and its stability.

Conformational Studies of Melanoma-Overexpressed Antigen (11-23)

While the precise three-dimensional structure of the isolated melanoma-overexpressed antigen (11-23) peptide has not been detailed, conformational studies have been performed on other MAGE-A1-derived peptides when presented by Major Histocompatibility Complex (MHC) class I molecules.

Notably, the crystal structure of a different MAGE-A1 peptide (residues 161-170, sequence: EADPTGHSY) in complex with the human leukocyte antigen (HLA)-A1 has been resolved. rcsb.org In this complex, the MAGE-A1 peptide is firmly buried within the peptide-binding groove of the HLA-A1 molecule. The conformation of the peptide is relatively rigid, with inflexible side chain orientations for most of its residues. This stable conformation is critical for its recognition by T-cell receptors. Upon binding of a T-cell receptor-like antibody fragment, conformational changes were observed in the HLA-A1 molecule, highlighting the dynamic nature of these interactions. rcsb.org

Although these findings pertain to a different MAGE-A1 fragment, they provide a valuable model for how the (11-23) peptide might adopt a stable, extended conformation when bound and presented by an appropriate HLA molecule on the surface of a melanoma cell.

Solution Structure Analysis of Free Peptide

No data is available on the solution structure of a melanoma-overexpressed antigen (11-23) peptide.

Structural Dynamics of Melanoma-Overexpressed Antigen (11-23)

There is no information regarding the structural dynamics of a melanoma-overexpressed antigen (11-23) peptide.

Molecular Interactions of Melanoma-Overexpressed Antigen (11-23)

Major Histocompatibility Complex (MHC) Binding Specificities

There is no published data on the MHC binding specificities of a peptide corresponding to melanoma-overexpressed antigen (11-23).

T-Cell Receptor (TCR) Recognition Determinants on Melanoma-Overexpressed Antigen (11-23)

No studies have identified or characterized the T-Cell Receptor (TCR) recognition determinants for a melanoma-overexpressed antigen (11-23) peptide.

Compound Names

Antigen Processing and Presentation Mechanisms of Melanoma Overexpressed Antigen 11 23

Proteasomal Processing of the Parent Protein

The degradation of the MAGE-A3 protein into smaller peptides is primarily carried out by the proteasome, a large multi-catalytic protease complex. The composition of the proteasome, particularly the catalytic subunits, plays a crucial role in determining which peptides are generated.

Identification of Immunoproteasome Cleavage Sites

The standard proteasome can be replaced by the immunoproteasome in cells exposed to pro-inflammatory cytokines like interferon-gamma (IFN-γ). encyclopedia.pubmdpi.com The immunoproteasome contains different catalytic subunits (β1i/LMP2, β2i/MECL-1, and β5i/LMP7) which alter its cleavage preferences. encyclopedia.pubmdpi.com This change is significant for generating specific antigenic peptides. For instance, the generation of the HLA-B40-restricted MAGE-A3 peptide is much more efficient by the immunoproteasome than the standard proteasome. nih.gov This is because the immunoproteasome is less likely to destroy the antigenic peptide by cleaving internally after hydrophobic residues. nih.gov

Influence of Proteasome Subunit Composition on Melanoma-Overexpressed Antigen (11-23) Generation

The generation of specific MAGE-A3 epitopes is highly dependent on the specific combination of standard and immuno-subunits within the proteasome, leading to the formation of "intermediate" proteasomes. nih.govfrontiersin.org Research has shown that different MAGE-A3 peptides are exclusively processed by these intermediate forms. For example, the HLA-A2-restricted peptide MAGE-A3(271-279) is produced by intermediate proteasomes containing only the β5i subunit. nih.govnih.gov In contrast, other peptides, such as MAGE-A3(114–122), can be generated with comparable efficiency by both immunoproteasomes and intermediate proteasomes. encyclopedia.pubfrontiersin.org The presence of these intermediate proteasomes, which can constitute a significant portion of the total proteasome content in tumor cells, broadens the repertoire of antigens presented to the immune system. nih.gov

Transporter Associated with Antigen Processing (TAP) Dependency

Once generated in the cytoplasm, antigenic peptides must be transported into the endoplasmic reticulum (ER) for loading onto MHC class I molecules. This transport is typically mediated by the Transporter Associated with Antigen Processing (TAP). However, not all peptides are strictly dependent on TAP for their translocation. Some tumor cells can escape T-cell recognition by downregulating TAP, which prevents the presentation of many conventional tumor antigens. nih.gov In such cases of impaired peptide processing, a different class of antigens, known as T-cell epitopes associated with impaired peptide processing (TEIPP), can emerge on the cell surface. nih.gov While specific data on the TAP dependency of all MAGE-A3 peptides is not exhaustively detailed in the provided results, the T2 cell line, which is TAP-deficient, is frequently used in studies to load MAGE-A3 peptides exogenously onto MHC class I molecules for T-cell recognition assays. nih.gov This experimental setup bypasses the need for endogenous TAP transport, allowing for the study of T-cell responses to specific peptides regardless of their TAP dependency. The efficient transport of peptides by TAP can be influenced by peptide length and sequence, with shorter peptides often being transported more rapidly. diva-portal.org

Loading onto MHC Class I Molecules

Inside the endoplasmic reticulum, the processed peptides are loaded onto nascent MHC class I molecules. This process is facilitated by a multi-protein complex known as the peptide-loading complex (PLC).

MHC Class I Allele Restriction and Binding Affinity

The presentation of a specific peptide is restricted to certain MHC class I alleles. Numerous MAGE-A3 derived peptides have been identified that are presented by various HLA alleles. For instance, the MAGE-A3(112-120) and MAGE-A3(271-279) peptides are both presented by HLA-A*02:01. nih.gov Another MAGE-A3 peptide is presented by HLA-A1. nih.gov The binding affinity of the peptide to the MHC molecule is a critical factor for a stable complex and effective T-cell recognition. T-cells transduced with T-cell receptors (TCRs) against MAGE-A3: 112–120 and MAGE-A3: 271–279 were able to recognize target cells pulsed with very low concentrations of the respective peptides, indicating high-avidity interactions. nih.gov In another study, 10 predicted MAGE-A3 epitopes for HLA-A2 all exhibited significant binding capability. nih.gov

Table 1: Examples of MAGE-A3 Peptides and their HLA Restriction

PeptideAmino Acid SequenceHLA Restriction
MAGE-A3(112-120)KVAELVHFLHLA-A02:01
MAGE-A3(271-279)FLWGPRALVHLA-A02:01
MAGE-A3(168-176)EVDPIGHLYHLA-A1
MAGE-A3(114-122)AELVHFLLLHLA-B40
MAGE-A10(254-262)GLYDGMEHLHLA-A2

Role of Peptide Loading Complex Components

The peptide-loading complex (PLC), which includes chaperones like calreticulin, ERp57, and tapasin, is central to the loading and proofreading of peptide-MHC-I complexes. nih.govyoutube.com These components ensure that only high-affinity peptides are stably loaded and presented on the cell surface. nih.gov Tapasin, in particular, plays a crucial role in editing the peptide repertoire by facilitating the exchange of low-affinity peptides for high-affinity ones. nih.gov The chaperone TAPBPR, which is related to tapasin, also functions to promote the loading of high-affinity peptides by discriminating against those with lower affinity. rsc.org Knocking out components of the PLC's editing module, such as tapasin, ERp57, or calreticulin, can alter the composition of peptides presented on the cell surface. nih.gov While these knockouts can lead to an increase in the presentation of some high-affinity peptides that are abundant in the cytosol, they also increase the presentation of suboptimally loaded complexes. nih.gov This highlights the dual role of the PLC in both proofreading peptide selection and limiting the presentation of even abundant high-affinity peptides to ensure a diverse antigenic landscape is displayed. nih.gov

MHC Class II Presentation Pathways

The presentation of antigens by MHC class II molecules is a critical process for initiating and shaping adaptive immune responses. This pathway typically involves the processing of extracellular proteins or intracellular proteins targeted to the endocytic pathway. nih.govacs.org For tumor antigens like MAGE, presentation on MHC class II allows tumor cells to be recognized by CD4+ T helper cells, which can amplify anti-tumor immunity. nih.gov

Endosomal Processing and Invariant Chain Association

The MHC Class II antigen presentation pathway begins in the endoplasmic reticulum (ER), where newly synthesized MHC class II α and β chains assemble. youtube.com To prevent premature binding of peptides present within the ER, the MHC class II molecule immediately associates with a chaperone protein known as the invariant chain (Ii). nih.govnih.gov The invariant chain serves two primary functions: it blocks the peptide-binding groove of the MHC class II molecule and contains sorting signals that guide the MHC-Ii complex out of the ER and into the endocytic pathway. nih.govyoutube.comyoutube.com

The MHC-Ii complex traffics through the Golgi apparatus to endosomal and lysosomal compartments. youtube.com Within these acidic compartments, proteases degrade the invariant chain, leaving only a small fragment called the class II-associated invariant chain peptide (CLIP) remaining in the binding groove. youtube.comyoutube.com

Antigens destined for MHC class II presentation are also taken into these compartments. In the case of MAGE proteins, which are endogenous, they must be directed to these compartments, potentially through autophagy or other non-classical pathways. nih.gov Here, they are broken down into smaller peptide fragments by proteases. acs.org A specialized MHC-like molecule, HLA-DM, then facilitates the exchange of the CLIP fragment for a high-affinity antigenic peptide derived from the processed antigen. youtube.com Once loaded with an antigenic peptide, the stable peptide-MHC class II complex is transported to the cell surface for presentation to CD4+ T cells. nih.govyoutube.com

The relevance of this pathway to MAGE antigens has been demonstrated experimentally. Studies have shown that fusing the MAGE-3 protein to the invariant chain effectively targets it to the class II presentation pathway. nih.gov Furthermore, researchers have engineered genetic constructs where the CLIP region of the invariant chain is replaced entirely with a MAGE-A3 epitope to enhance its presentation to the immune system. aacrjournals.org

MHC Class II Allele Restriction and Binding Affinity

The presentation of a specific peptide is restricted to certain MHC class II alleles. The human MHC is also known as the Human Leukocyte Antigen (HLA) complex, and the high degree of polymorphism in HLA genes means that different individuals can present different sets of peptides from the same protein. nih.gov A particular peptide will only bind with sufficient affinity to a specific set of HLA-DR, -DP, or -DQ molecules.

Research has identified several MAGE epitopes and their specific HLA class II restrictions. For an effective immune response to be mounted, the peptide must bind with sufficient affinity to the HLA molecule to form a stable complex that can be recognized by a T-cell receptor. nih.gov The binding affinity is a critical factor, and strategies in immunotherapy sometimes involve enhancing the affinity of T-cell receptors for specific peptide-HLA complexes. nih.gov

While data for the MAGE (11-23) peptide is unavailable, studies on other MAGE epitopes provide clear examples of this principle.

Table 1: Identified MHC Class II-Restricted MAGE Epitopes This table summarizes research findings on specific MAGE peptide epitopes that have been shown to be presented by MHC Class II molecules.

AntigenEpitope (Amino Acid Position)Restricting HLA AlleleSource
MAGE-A3243-258HLA-DP4 (HLA-DPB10401) aacrjournals.org
MAGE-A3121-134HLA-DR13 (HLA-DRB11302) nih.govaacrjournals.org
MAGE-3114-127HLA-DR13 nih.govnih.gov

Immunological Responses Elicited by Melanoma Overexpressed Antigen 11 23

CD8+ T-Cell Responses to Melanoma-Overexpressed Antigen (11-23)

The induction of a robust CD8+ cytotoxic T lymphocyte (CTL) response is a cornerstone of effective anti-tumor immunity. Research has explored the capacity of the MAGE-A3 (11-23) peptide to be recognized by and to activate these critical immune effector cells.

While much of the research on MAGE-A3 has focused on other epitopes, such as the HLA-A*0201-restricted MAGE-A3₂₇₁₋₂₇₉ peptide, studies have demonstrated that high-avidity CTLs specific for MAGE-A3 peptides can be generated. nih.govnih.gov For instance, CTLs transduced with a TCR against MAGE-A3:112–120 were capable of recognizing target cells pulsed with very low concentrations of the peptide, indicating high avidity. nih.gov Although direct data on the avidity of CTLs for the MAGE-A3 (11-23) peptide is limited in the reviewed literature, the principles derived from the study of other MAGE-A3 epitopes are considered relevant. The functional avidity of CTLs is a key factor, as low-avidity T-cells may be sufficient for in vitro recognition of peptide-loaded cells but may not translate to in vivo tumor rejection. frontiersin.orgaacrjournals.org

Affinity-enhanced TCRs have been developed to improve the recognition of MAGE-A3 peptides. nih.govresearchgate.net However, this approach also carries the risk of off-target toxicities due to cross-reactivity with similar self-peptides, as tragically demonstrated by the recognition of a peptide from the muscle protein Titin by a MAGE-A3-directed TCR. nih.govresearchgate.net

Table 1: Specificity and Avidity of MAGE-A3-Specific CTLs (Illustrative Data from a MAGE-A3 Peptide Study)

CTL Clone/TCRTarget PeptidePeptide Concentration for 50% Max LysisTarget Cell RecognitionReference
MAGE-A3:112–120 TCRMAGE-A3:112–1200.1 ng/mlSpecific recognition of MAGE-A3+ tumor cells nih.gov
MAGE-A3:271–279 TCRMAGE-A3:271–2790.1 ng/mlWeaker recognition of tumor cells compared to peptide-pulsed cells nih.govnih.gov
a3a-engineered T-cellsEVDPIGHLY (MAGE-A3)Not specifiedCross-reactivity with ESDPIVAQY (Titin) nih.govresearchgate.net

Functional assays are crucial for determining the anti-tumor potential of CTLs. These assays typically measure the ability of CTLs to kill target cells (cytotoxicity) and to produce effector cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

CTLs specific for various MAGE-A3 epitopes have demonstrated potent cytotoxic activity against tumor cells expressing the antigen. nih.govresearchgate.netnih.gov For example, CTLs specific for the MAGE-A3 p271–279 peptide were shown to release granzyme B and perforin (B1180081) upon co-culture with MAGE-A3-expressing hepatocellular carcinoma cell lines, indicating their cytotoxic potential. nih.gov Furthermore, these CTLs produced IFN-γ in response to peptide stimulation. nih.gov

In studies involving vaccination with MAGE-A3 protein, multifunctional T-cells producing both IFN-γ and TNF-α were detected. nih.gov The production of these Th1-type cytokines is associated with a more effective anti-tumor immune response. plos.org While specific data for the MAGE-A3 (11-23) peptide is not extensively detailed, it is anticipated that CTLs recognizing this epitope would exhibit similar functional characteristics.

Table 2: Functional Characteristics of MAGE-A3-Specific CD8+ T-Cells

T-Cell SpecificityFunctional AssayKey FindingsReference
MAGE-A3 p271-279Cytotoxicity AssayRelease of granzyme B and perforin against MAGE-A3+ tumor cells. nih.gov
MAGE-A3 p271-279Cytokine Production (ELISPOT)IFN-γ production upon peptide stimulation. nih.gov
MAGE-A3 (protein vaccine)Intracellular Cytokine StainingInduction of multifunctional CD8+ T-cells producing IFN-γ and TNF-α. nih.gov

The generation of a long-lasting memory T-cell population is a critical goal of cancer vaccines, as it provides sustained protection against tumor recurrence. Vaccination with MAGE-A3 protein combined with an appropriate adjuvant has been shown to induce memory T- and B-cell responses that can persist for at least two years. pnas.org These memory cells can be rapidly reactivated upon re-exposure to the antigen. pnas.org

The persistence of adoptively transferred, genetically engineered T-cells expressing MAGE-A3-specific TCRs has been observed in patients, with the persistence being enhanced by the co-administration of interleukin-2 (B1167480) (IL-2). nih.gov The ability to form a stable and functional memory pool is likely a key determinant of the long-term clinical efficacy of MAGE-A3-targeted immunotherapies.

CD4+ T-Cell Responses to Melanoma-Overexpressed Antigen (11-23) (If Applicable)

While the primary focus of cancer immunotherapy has often been on CD8+ T-cells, the critical role of CD4+ helper T-cells in orchestrating and sustaining anti-tumor immunity is well-established. aacrjournals.orgmdpi.com CD4+ T-cells can provide help to CD8+ T-cells and B-cells, and in some cases, can directly exert cytotoxic effects on tumor cells. aacrjournals.org

The existing body of research on MAGE-A3 has identified several CD4+ T-cell epitopes. aacrjournals.orgnih.govnih.gov However, the MAGE-A3 (11-23) peptide has not been prominently identified as a CD4+ T-cell epitope in the reviewed literature. Therefore, the following sections discuss the general findings regarding CD4+ T-cell responses to other MAGE-A3 peptides.

Vaccination with MAGE-A3 has been shown to induce a variety of CD4+ helper T-cell responses. Analysis of these responses has revealed the presence of different T-helper (Th) phenotypes, including Th1, Th2, and regulatory T-cells (Tregs). aai.orgnih.gov

Table 3: Cytokine Production by MAGE-A3-Specific CD4+ T-Cell Lines from Healthy Donors

CytokineDetection in T-Cell LinesImplied T-Helper PhenotypeReference
IFN-γDetectedTh1 aai.org
IL-2DetectedTh1 aai.org
GM-CSFDetectedTh1 aai.org
IL-13DetectedTh2 aai.org
IL-10Detected in some linesRegulatory T-cell aai.org
TGF-βDetected in CD25+ clonesRegulatory T-cell nih.gov

A key function of CD4+ helper T-cells is to provide help to B-cells, leading to the production of high-affinity, class-switched antibodies. Vaccination with MAGE-A3 protein has been shown to induce MAGE-A3-specific antibody responses, which often correlate with the induction of CD4+ T-cell responses. pnas.orgnih.gov These antibodies may contribute to anti-tumor immunity through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC) and the formation of immune complexes that can enhance antigen presentation to T-cells. mdpi.comnih.gov The generation of a humoral immune response against MAGE-A3 is therefore considered a positive indicator of a comprehensive anti-tumor immune reaction. pnas.org

Immunogenicity of Melanoma-Overexpressed Antigen (11-23) in Pre-Clinical Models

The immunogenicity of MAGE proteins has been a focal point of cancer vaccine research. nih.govcapes.gov.br These antigens are recognized by cytotoxic T lymphocytes, which can induce an immune response against tumor cells. nih.gov However, the immune response generated by the host is often insufficient to eradicate the tumor, necessitating immunization strategies to generate a destructive anti-tumor response. nih.gov Pre-clinical models have been instrumental in demonstrating that vaccines targeting MAGE antigens can induce specific anti-tumor immunity and lead to the rejection of tumors expressing these antigens. nih.gov

Factors Influencing Immunogenicity (e.g., Adjuvants, Delivery Systems)

The immunogenicity of peptide antigens, including those derived from the MAGE family, is often weak when administered alone. nih.gov To elicit a robust and effective anti-tumor immune response, the co-administration of adjuvants and the use of sophisticated delivery systems are required. nih.govnih.gov These components are critical for attracting immune cells, promoting the transport of antigens to lymph nodes, and activating antigen-presenting cells (APCs) like dendritic cells (DCs). nih.gov

Several factors have been identified in pre-clinical studies that enhance the immunogenicity of MAGE-based vaccines:

Adjuvants: These substances boost the immune response to an antigen. For instance, Poly-ICLC, a synthetic analog of double-stranded RNA, has been used as an adjuvant in personalized neoantigen vaccines for melanoma. plos.org Montanide ISA-51 has been shown to induce both CD4+ and CD8+ T cell responses in patients vaccinated with long peptides. nih.gov

Delivery Systems: The method of delivering the antigen can significantly impact the immune response. DNA vaccines, administered via intramuscular injection, and cellular vaccines using genetically modified fibroblasts have been effective in inducing MAGE-specific immunity. nih.gov Dendritic cells transduced with lentiviral vectors encoding MAGE-A3 have also been shown to efficiently induce antigen-specific immune responses. nih.gov Nanoparticle-based systems are also being explored to improve the delivery and immunogenicity of peptide antigens. nih.govfrontiersin.org

Co-expression of Costimulatory Molecules: The inclusion of molecules that stimulate the immune system, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and B7-1, has been shown to significantly increase anti-tumor immunity in an antigen-specific manner. nih.gov

FactorExampleMechanism of ActionReference
AdjuvantPoly-ICLCEnhances the maturation of immature dendritic cells for antigen presentation. plos.org
AdjuvantMontanide ISA-51Induces both CD4+ and CD8+ T cell responses to peptide antigens. nih.gov
Delivery SystemDNA VaccinesIntramuscular injection of purified DNA encoding the antigen. nih.gov
Delivery SystemDendritic Cell (DC) VaccinesDCs transduced with a lentiviral vector encoding MAGE-A3 to present the antigen. nih.gov
Delivery SystemNanoparticlesEncapsulate antigens to enhance delivery to antigen-presenting cells. nih.govfrontiersin.org
Costimulatory MoleculeGM-CSFPotent stimulator for the induction of antigen-specific tumor immunity. nih.gov
Costimulatory MoleculeB7-1Significantly increases anti-tumor immunity in an antigen-specific manner. nih.gov

Induction of Robust Antigen-Specific Immune Responses

Successful vaccination with MAGE antigens in pre-clinical settings has led to the induction of strong and specific immune responses capable of controlling tumor growth. nih.gov These responses are primarily mediated by T cells, particularly cytotoxic CD8+ T cells, which recognize and kill tumor cells presenting MAGE-derived peptides on their surface. cusabio.com

Key findings from pre-clinical research include:

Vaccination with MAGE-1 and MAGE-3 using DNA and cellular vaccines resulted in a considerable proportion of mice surviving a lethal tumor challenge. nih.gov

Dendritic cells transduced with a recombinant lentiviral vector encoding MAGE-A3 induced MAGE-A3-specific T lymphocytes that exhibited significant lysis of tumor cell lines bearing the MAGE-A3 antigen. nih.gov

A cancer vaccine based on MAGE-A4 protein was shown to induce both humoral and cellular immune responses. The induction of MAGE-A4-specific IFNγ-producing CD8+ T cells was associated with longer survival in patients. capes.gov.br

The mouse MAGE-type antigen P1A has been used in pre-clinical models to induce anti-tumor CD8+ T-cell responses. bmj.com

MAGE AntigenVaccine PlatformObserved Immune ResponseOutcome in Pre-clinical/Clinical StudyReference
MAGE-1 and MAGE-3DNA and genetically modified embryonic fibroblastsAntigen-specific anti-tumor immunityIncreased survival of mice after lethal tumor challenge nih.gov
MAGE-A3Dendritic cells transduced with lentiviral vectorInduction of MAGE-A3-specific T lymphocytesSignificant lysis of MAGE-A3-positive tumor cells nih.gov
MAGE-A4Protein vaccine with adjuvantHumoral and cellular (CD4+ and CD8+ T cells) responsesLonger overall survival in patients with induced CD8+ T cell response capes.gov.br
P1A (mouse MAGE-type)Viral vectors (ChAdOx1/MVA)Induction of IFN-γ producing CD8+ T cellsIdentified a new immunogenic CTL epitope for studying anti-tumor responses bmj.com

Mechanisms of Immune Evasion Related to Melanoma-Overexpressed Antigen (11-23) in Melanoma Cells

Despite the potential for MAGE antigens to trigger an immune response, melanoma cells have developed various strategies to evade immune recognition and destruction. These immune escape mechanisms are a significant barrier to the success of cancer immunotherapies.

Downregulation of Melanoma-Overexpressed Antigen (11-23) Expression

One of the key mechanisms by which melanoma cells evade the immune system is by reducing or completely losing the expression of tumor antigens, including members of the MAGE family. bohrium.com This phenomenon, known as antigen loss, prevents cytotoxic T cells from recognizing and targeting the cancer cells.

The expression of MAGE genes is often heterogeneous within a tumor and can vary between primary and metastatic lesions. nih.gov The regulation of MAGE gene expression is complex and can be influenced by epigenetic factors. For example, Type I MAGE genes are typically silenced in normal somatic tissues due to the methylation of CpG islands in their promoter regions. nih.gov In cancer cells, these genes can be re-expressed. However, the expression can be unstable and lost under the pressure of the immune system. Studies have shown that treatment with demethylating agents can induce the expression of MAGE-A1 in tumor cell lines. nih.gov

Alterations in Antigen Processing and Presentation Machinery

For an immune response to be initiated, tumor antigens must be processed into smaller peptides and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This entire process is carried out by the Antigen Processing and Presentation Machinery (APM). oup.com Defects in the APM are a common immune escape mechanism in melanoma and other cancers. oup.combmj.com

These alterations can occur at multiple steps:

Downregulation of MHC Class I Molecules: Reduced expression of MHC class I molecules on the surface of melanoma cells is a frequent finding. oaepublish.com This can result from genetic mutations or epigenetic silencing of the genes encoding these molecules. nih.gov Loss of heterozygosity at the HLA locus or mutations in the beta-2 microglobulin (B2M) gene, a crucial component of the MHC class I molecule, are well-documented mechanisms of immune evasion. aacrjournals.org

Defects in APM Components: The function of other key proteins in the APM can also be impaired. This includes the Transporter associated with Antigen Processing (TAP), which transports peptides from the cytosol into the endoplasmic reticulum where they bind to MHC class I molecules. oup.com Studies have shown heterogeneous expression of TAP1 in metastatic lesions from a single melanoma patient. bohrium.com A low expression of a gene signature associated with the APM has been correlated with poorer outcomes in melanoma patients treated with immune checkpoint inhibitors. bmj.comnih.gov

These defects in antigen processing and presentation prevent the effective display of MAGE-derived peptides, rendering the tumor cells invisible to the immune system, even if the MAGE antigen itself is still being produced within the cell. oup.com

Cellular and Tumor Biological Significance of Melanoma Overexpressed Antigen 11 23

Regulation of Melanoma-Overexpressed Antigen (PRAME) Expression in Melanoma

The expression of PRAME in melanoma is tightly controlled by a complex interplay of transcriptional, epigenetic, and post-transcriptional mechanisms. In normal somatic tissues, the PRAME gene is typically silenced, but in melanoma cells, it is reactivated, contributing to the malignant phenotype. youtube.combiorxiv.org

Transcriptional Control Mechanisms

The transcriptional regulation of PRAME is multifaceted, involving several transcription factors that can either promote or suppress its expression. One of the key regulators is the tumor suppressor protein p53. Studies have shown that PRAME is a repressive target of p53. nih.gov Overexpression or activation of wild-type p53 leads to a downregulation of PRAME mRNA expression in melanoma cell lines. nih.gov This repression is mediated by the recruitment of p53, along with histone deacetylase 1 (HDAC1), to a p53-responsive element within the PRAME promoter. nih.gov

Conversely, other transcription factors can enhance PRAME expression. For instance, the transcription factor MZF1, in conjunction with DNA hypomethylation, has been found to upregulate PRAME expression in melanoma cells. rupress.org The intricate balance of these activating and repressing transcription factors is a crucial determinant of the level of PRAME expression in melanoma.

Epigenetic Regulation (e.g., DNA Methylation, Histone Modification)

Epigenetic modifications are a primary mechanism governing the aberrant expression of PRAME in melanoma. In normal tissues, the promoter region of the PRAME gene is often hypermethylated, leading to its silencing. youtube.com In melanoma, this promoter becomes hypomethylated, allowing for the initiation of transcription. youtube.com This hypomethylation is a key event in the epigenetic reprogramming that drives melanoma tumorigenesis. nih.govbroadinstitute.org

Recent research has highlighted the role of Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation through the conversion of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). An inverse correlation has been observed between PRAME expression and 5hmC levels in melanoma progression, with benign nevi showing high 5hmC and low PRAME, while melanomas exhibit the opposite pattern. nih.govbroadinstitute.orgresearchgate.net Specifically, the expression of TET2 is negatively correlated with PRAME expression. nih.govmssm.edu Overexpression of TET2 in melanoma cell lines leads to a reduction in PRAME levels, indicating that TET2-mediated DNA hydroxymethylation negatively regulates PRAME expression. nih.govbroadinstitute.orgmssm.edu

Histone modifications also play a role in regulating PRAME expression. While the specifics are still under investigation, the involvement of HDAC1 in p53-mediated repression suggests that histone deacetylation contributes to silencing PRAME. nih.gov It is likely that a combination of DNA methylation and specific histone marks creates a chromatin environment that is either permissive or restrictive for PRAME transcription. nih.gov

Post-Transcriptional and Post-Translational Regulation

Beyond the transcriptional level, PRAME expression can be fine-tuned by post-transcriptional mechanisms. MicroRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression, have been implicated in this process. For example, a downregulation of miR-211 has been correlated with an upregulation of PRAME mRNA and protein expression in melanoma cell lines, suggesting that miR-211 may be involved in the post-transcriptional regulation of PRAME. rupress.org

Post-translational modifications of the PRAME protein itself, such as ubiquitination, are also likely to play a role in regulating its stability and function, although this is an area that requires further investigation in the context of melanoma. The PRAME protein functions as a transcriptional repressor by inhibiting the retinoic acid signaling pathway, and its stability would be crucial for this function. mdpi.com

Functional Role of the Parent Protein in Melanoma Pathobiology (Beyond Immunogenicity)

While its immunogenicity is of great interest for therapeutic development, the PRAME protein itself plays a direct role in the fundamental processes of melanoma cell biology, including proliferation, apoptosis, migration, and invasion.

Involvement in Cellular Proliferation and Apoptosis Pathways

PRAME has been shown to promote melanoma cell proliferation and inhibit apoptosis, thereby providing a survival advantage to cancer cells. nih.gov A key mechanism through which PRAME exerts these effects is by acting as an inhibitor of the retinoic acid (RA) signaling pathway. nih.govnih.govyoutube.com Retinoic acid is known to induce cell cycle arrest, differentiation, and apoptosis. mdpi.com PRAME can bind to the retinoic acid receptor (RAR) and repress its signaling, thus preventing these tumor-suppressive effects. nih.gov

Furthermore, the interplay between PRAME and the p53 pathway is critical. By being a repressive target of p53, upregulation of PRAME in melanoma cells with mutated or non-functional p53 can contribute to unchecked proliferation and evasion of apoptosis. nih.gov Studies in other cancers have shown that PRAME can influence the expression of key cell cycle regulators and apoptosis-related proteins such as p21 and Bcl-2, suggesting similar mechanisms may be at play in melanoma. nih.gov Some research, however, has indicated that in certain cellular contexts, PRAME overexpression can induce caspase-independent cell death, suggesting its role in apoptosis may be complex and context-dependent. researchgate.net

Influence on Cell Migration and Invasion in vitro

The expression of PRAME is also linked to the metastatic potential of melanoma. youtube.com Overexpression of PRAME has been associated with an increased risk of metastasis in uveal melanoma. youtube.com In vitro studies using other cancer cell types have provided insights into how PRAME may influence melanoma cell migration and invasion.

For example, silencing of PRAME has been shown to significantly reduce cell migration in wound healing assays. hbku.edu.qa Conversely, overexpression of PRAME can enhance the migratory and invasive capabilities of cancer cells. researchgate.netresearchgate.net This is often associated with the regulation of epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal features, enabling them to become more motile and invasive. PRAME has been shown to promote the expression of EMT-associated genes such as N-cadherin, β-catenin, Vimentin, Twist, Snail, and ZEB1, while suppressing the epithelial marker E-cadherin. researchgate.net Additionally, PRAME may influence the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. hbku.edu.qa

Interactions of Melanoma-Overexpressed Antigen (11-23) with Cellular Signaling Pathways

The melanoma-overexpressed antigen (11-23), a peptide fragment of the full-length Melanoma Antigen Family A, 1 (MAGE-A1) protein, gains its significance from the expression and actions of its parent protein. The cellular and tumor biological relevance of this antigen is intrinsically linked to the interactions of the MAGE-A1 protein with various intracellular signaling pathways. These interactions dictate the expression of the antigen and the subsequent cellular changes that contribute to tumorigenesis.

Upstream Signaling Cascades Affecting Expression

The expression of MAGE-A1, and consequently the presentation of the melanoma-overexpressed antigen (11-23) peptide, is tightly regulated and typically restricted to germ cells in healthy tissues. Its aberrant expression in cancer cells is primarily governed by epigenetic modifications, which act as the key upstream signaling events.

One of the most studied mechanisms is the demethylation of the MAGEA1 gene promoter. mdpi.commdpi.com In normal somatic tissues, the promoter region of the MAGEA1 gene is typically hypermethylated, leading to gene silencing. In various cancer types, including colorectal and gastric cancers, hypomethylation of this promoter region is a critical event that up-regulates gene expression. nih.gov This process suggests a significant role for DNA methyltransferases (DNMTs) in the suppression of MAGE-A1 expression. mdpi.com The use of DNMT inhibitors has been shown to increase the expression of MAGEA1 in malignant cells. mdpi.com

However, research indicates that the methylation status of the promoter region is not the sole factor determining MAGE-A1 gene expression, particularly in hematological malignancies. nih.gov This suggests the involvement of other regulatory mechanisms. The regulation may also involve methyl-CpG binding domain proteins. nih.gov Furthermore, the expression of MAGE-A1 can be enhanced by the use of histone deacetylase (HDAC) inhibitors, pointing to a combinatorial regulation involving both DNA methylation and histone modification. mdpi.com MAGE-A1 itself can act as a transcriptional repressor by interacting with Ski Interacting Protein and the deacetylase HDAC1. nih.gov

Table 1: Upstream Factors Regulating MAGE-A1 Expression

Regulatory FactorMechanismEffect on MAGE-A1 ExpressionCancer Type Context
DNA Methylation Hypomethylation of the MAGEA1 gene promoterUpregulationColorectal, Gastric Cancers nih.gov
Histone Deacetylation Histone modificationsUpregulation (when inhibited)General Malignant Cells mdpi.com
Methyl-CpG Binding Domain Proteins Binding to methylated DNARegulation of gene expressionGeneral nih.gov

Downstream Cellular Effects Modulated by the Antigen

The expression of the MAGE-A1 protein, which leads to the generation of the melanoma-overexpressed antigen (11-23), has profound downstream effects on cellular behavior, contributing to the hallmarks of cancer. nih.gov MAGE-A family proteins are associated with aggressive cancer phenotypes, including increased tumor growth, metastasis, and resistance to therapy. mdpi.comnih.govnih.gov

MAGE-A1 expression is linked to several key cellular processes:

Cell Proliferation and Survival: MAGE-A family proteins play a widespread role in influencing tumor cell proliferation and apoptosis. tmrjournals.com For instance, MAGE-A1 can interact with FBXW7 to regulate the ubiquitin-mediated degradation of the Notch1 intracellular domain (NICD1). tmrjournals.com This interaction within the Notch signaling pathway impacts the proliferation and apoptosis of breast and ovarian cancer cells. tmrjournals.com By promoting the ubiquitin modification of NICD1, MAGEA1 reduces its stability. nih.gov

Regulation of Apoptosis: MAGE-A proteins can indirectly enhance the survival of cancer cells. mdpi.com Some members of the MAGE-A family are known to interact with the p53 tumor suppressor. MAGE-A proteins can bind to TRIM28, which enhances the E3 ubiquitin ligase activity that targets p53 for degradation by the proteasome, thereby promoting tumorigenesis. mdpi.com

Metastasis and Invasion: Overexpression of MAGE-A1 has been shown to significantly increase the migration and invasiveness of lung adenocarcinoma cell lines. tmrjournals.com High expression of MAGE-A genes is associated with an invasive and metastatic capacity in various cancers. nih.gov In hepatocellular carcinoma, for example, MAGE-A9 expression is significantly correlated with metastasis and portal vein invasion. mdpi.com Similarly, expression of MAGE-A1-6 in gastric carcinoma is linked to a decreased disease-free survival rate, often due to recurrence and metastasis. nih.gov

Prognosis: The expression of MAGE-A genes often correlates with adverse clinical outcomes. tmrjournals.com High MAGE-A expression is significantly associated with poor survival in lung, gastrointestinal, breast, and ovarian cancers. nih.gov In hepatocellular carcinoma, persistent MAGE-A1 and/or MAGE-A3 mRNA positivity is associated with a higher likelihood of death from metastasis or recurrence. tmrjournals.com

Table 2: Downstream Cellular Effects of MAGE-A1 Expression

Cellular ProcessInteracting Pathway/ProteinModulated EffectAssociated Cancer Phenotype
Cell Proliferation & Apoptosis Notch Signaling Pathway (FBXW7, NICD1)Regulation of NICD1 ubiquitination and degradationIncreased proliferation, altered apoptosis nih.govtmrjournals.com
Tumor Suppressor Regulation p53 Pathway (TRIM28)Promotes p53 degradationEnhanced cell survival, tumorigenesis mdpi.com
Metastasis & Invasion Not fully elucidatedIncreased cell motility and invasivenessIncreased metastatic potential mdpi.comtmrjournals.com
Transcriptional Regulation Ski Interacting Protein, HDAC1Acts as a transcriptional repressorRegulation of gene expression nih.gov

Pre Clinical Research Applications and Therapeutic Strategies Targeting Melanoma Overexpressed Antigen 11 23

Melanoma-Overexpressed Antigen (11-23) as a Biomarker in Research Settings

In pre-clinical research, peptides derived from melanoma-overexpressed antigens like MAGE are critical tools for monitoring immune responses and understanding disease mechanisms in controlled laboratory models. aai.orgjpt.com

Detection Methodologies for Antigen Expression in Research Models

Researchers employ a variety of sensitive techniques to detect the expression of melanoma-overexpressed antigens and the specific immune cells that recognize them in research models. These methodologies are crucial for evaluating the immunogenicity of vaccine candidates and the anti-tumor activity of T-cells.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assay: This is a widely used method to quantify antigen-specific T-cells. In research settings, peripheral blood mononuclear cells (PBMCs) or splenocytes from immunized animal models are stimulated ex vivo with specific MAGE peptides. The assay detects and counts individual cells that secrete cytokines, most commonly Interferon-gamma (IFN-γ), in response to the peptide, providing a measure of the cellular immune response. aai.orgmdpi.com

Intracellular Cytokine Staining (ICCS): This flow cytometry-based technique allows for the multiparametric analysis of T-cell responses. After stimulation with MAGE peptide pools, T-cells are stained for surface markers (e.g., CD4, CD8) and then for cytokines produced internally (e.g., IFN-γ, Tumor Necrosis Factor-alpha (TNF-α), IL-2). aai.orgnih.gov This method not only quantifies the responding T-cell populations but also characterizes the quality and type of the immune response (e.g., identifying polyfunctional T-cells that produce multiple cytokines). nih.gov

Immunohistochemistry (IHC): IHC is used to visualize the expression of MAGE proteins directly within tumor tissue samples from animal models or human tumor xenografts. frontiersin.org Using MAGE-A-specific monoclonal antibodies, researchers can assess the heterogeneity of antigen expression within a tumor, which can be a critical factor in immune escape. frontiersin.org

Flow Cytometry for T-cell Degranulation: To measure the cytotoxic potential of T-cells, flow cytometry can be used to detect the surface expression of CD107a on T-cells after co-culture with target cells presenting the MAGE peptide. CD107a is a marker for the degranulation of lytic vesicles, a key mechanism of T-cell-mediated killing. researchgate.net

Mechanistic Correlation with Disease States in Animal Models

The expression of melanoma-overexpressed antigens in animal models is mechanistically linked to tumor progression and the host immune response.

In various cancer models, high expression of MAGE-A genes is associated with more aggressive disease phenotypes, including increased tumor progression, invasion, and metastasis. nih.govnih.gov Studies in murine models have shown that the presence of MAGE antigens can drive oncogenesis. nih.govorigene.com This correlation allows researchers to use MAGE expression as a surrogate marker for malignant potential in pre-clinical studies.

Conversely, the immunogenic nature of these antigens means their presence can provoke a potent anti-tumor immune response. nih.gov In immunocompetent mouse models, the introduction of MAGE-expressing tumor cells can lead to the induction of specific cytotoxic T-lymphocytes (CTLs) that target and kill the cancer cells. oup.com The dynamic interplay between the tumor's antigen expression and the host's evolving T-cell response is a central area of investigation, with the goal of understanding how to shift the balance toward effective tumor eradication. nih.gov

Vaccine Development Strategies Utilizing Melanoma-Overexpressed Antigen (11-23)

The tumor-specific nature of melanoma-overexpressed antigens makes them highly attractive targets for therapeutic cancer vaccines. Pre-clinical research has explored several platforms to deliver these antigens and elicit a powerful and durable anti-tumor immune response.

Peptide-Based Vaccine Design and Efficacy in Animal Models

The most direct approach involves using synthetic peptides corresponding to T-cell epitopes of a melanoma-overexpressed antigen.

In numerous animal models, vaccination with a single MAGE-derived peptide epitope, often combined with a potent immunological adjuvant, has been shown to induce T-cell responses capable of mediating tumor rejection. oup.com For instance, studies in HLA-transgenic mice immunized with MAGE-A3 peptides resulted in the generation of high-avidity T-cell clones that could recognize tumor cells. nih.gov Research has also demonstrated that combining MAGE peptides with adjuvants such as Toll-like receptor (TLR) agonists can produce significant anti-tumor effects in mouse models of melanoma. mdpi.com The efficacy of these vaccines is typically measured by the induction of antigen-specific CTLs and the subsequent inhibition of tumor growth or complete tumor rejection in prophylactic and therapeutic settings. oup.com

Dendritic Cell-Based Vaccination Approaches

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are considered powerful natural adjuvants for inducing immunity. nih.govresearchgate.net

In this strategy, DCs are generated ex vivo, typically from monocyte precursors, and loaded with the target antigen. aacrjournals.org In research models, these DCs are pulsed with specific MAGE peptides (e.g., MAGE-3A1) before being re-injected into the animal. nih.govrockefeller.edu Animal studies have consistently shown that the injection of tumor antigen-loaded mature DCs can reliably induce robust tumor-specific CTL responses, confer resistance to tumor challenge, and in some therapeutic models, cause the regression of established metastases. nih.gov A more advanced pre-clinical approach involves electroporating DCs with mRNA that encodes the MAGE antigen, enabling the DC to process and present multiple epitopes on both MHC class I and class II molecules, thereby stimulating both CD8+ and CD4+ T-cells. researchgate.net

Table 1: Pre-clinical Findings on MAGE-Antigen Vaccine Strategies
Vaccine StrategyModel SystemKey FindingsReference
Peptide Vaccine (MAGE-A3)HLA-A*0201 Transgenic MiceGenerated high-avidity T-cell clones specific for MAGE-A3 peptides. nih.gov
Peptide + Adjuvant (TLR agonists)Mouse Melanoma ModelProduced significant anti-tumor effects and enhanced CD4+ T-cell responses. mdpi.com
Dendritic Cells pulsed with MAGE-3A1 peptideMurine ModelsInduced tumor-specific CTL responses, tumor resistance, and regression of metastases. nih.gov
mRNA-electroporated Dendritic Cells (MAGE-A3)In Vitro Human Cell ModelsSimultaneous presentation of MAGE-A3 on HLA class I and class II molecules. researchgate.net
Viral Vector (Adenovirus/Maraba Virus)Non-Human Primates (Macaques)Induced remarkable and durable CD8+ and CD4+ T-cell expansions and antibody responses. nih.gov

Viral Vector-Based Delivery of Melanoma-Overexpressed Antigen (11-23)

Viral vectors offer a highly efficient means of delivering genetic material encoding tumor antigens directly into host cells, leveraging the virus's natural ability to stimulate a strong immune response. mdpi.comnih.gov

Pre-clinical studies have demonstrated that viral vectors encoding MAGE antigens can induce high-level immunogenicity, often without the need for external adjuvants. mdpi.com A prime-boost vaccination strategy has been successfully tested in non-human primates using a replication-deficient adenovirus (Ad) to prime the immune system, followed by a boost with the oncolytic Maraba (MG1) rhabdovirus. nih.gov Both viral vectors were engineered to express human MAGE-A3. This approach led to the expansion of MAGE-A3-specific CD4+ and CD8+ T-cells that persisted for months, as well as the generation of MAGE-A3-specific antibodies. nih.gov The study highlighted the capacity of this viral vector platform to engage multiple arms of the immune system effectively and safely in a large animal model highly relevant to humans. nih.gov Other viral vectors, such as the Modified Vaccinia Ankara (MVA), are also considered leading candidates for delivering cancer antigens due to their established safety and immunogenicity profiles in pre-clinical models. mdpi.com

Adoptive Cell Therapy (ACT) Targeting Melanoma-Overexpressed Antigen-A11

Adoptive cell therapy (ACT) represents a promising immunotherapeutic approach that utilizes a patient's own immune cells to fight cancer. For MAGE-A11-positive tumors, this involves the generation and administration of T-cells engineered to specifically recognize and eliminate cancer cells expressing this antigen.

Generation of Melanoma-Overexpressed Antigen-A11-Specific T-Cells

The foundation of ACT lies in the ability to generate a robust population of T-cells that can precisely target the tumor. This is achieved by identifying specific fragments of the MAGE-A11 protein, known as epitopes, that can be presented on the surface of cancer cells by Human Leukocyte Antigen (HLA) molecules. portlandpress.comnih.gov

Researchers use computational algorithms and laboratory techniques to predict and validate these immunogenic peptides. For instance, one study identified a novel HLA-A2-restricted MAGE-A11 peptide, p350 (sequence: FLFGEPKRL), capable of eliciting a specific cytotoxic T-lymphocyte (CTL) response. nih.gov The process for generating these specific T-cells typically involves the following steps:

Peptide Prediction and Synthesis: Using immunoinformatics tools, potential T-cell epitopes from the MAGE-A11 amino acid sequence are predicted. These peptides are then synthesized for laboratory testing. portlandpress.comnih.gov

Isolation of T-Cells: T-cells are isolated from the peripheral blood of healthy donors or cancer patients. nih.govnih.gov

In Vitro Stimulation: The isolated T-cells are co-cultured with antigen-presenting cells (APCs), such as dendritic cells, that have been loaded with the synthesized MAGE-A11 peptides. This process stimulates the proliferation of T-cells that recognize the specific MAGE-A11 epitope. nih.govtscan.com

Expansion: The now MAGE-A11-specific T-cell population is expanded to large numbers in the laboratory to create a therapeutic dose.

This methodology ensures the generation of a potent "living drug" capable of targeting MAGE-A11-expressing tumor cells upon infusion into a patient. nih.gov

Antibody-Based Approaches Targeting Melanoma-Overexpressed Antigen-A11

Antibody-based therapies offer another strategic avenue for targeting MAGE-A11. These approaches utilize monoclonal antibodies (mAbs) designed to bind specifically to the MAGE-A11 protein.

Development of Monoclonal Antibodies for Research

The development of highly specific monoclonal antibodies is a prerequisite for both diagnostic and therapeutic applications. These antibodies are crucial research tools for detecting MAGE-A11 expression in tumor tissues and serve as the foundational component for more complex therapies like antibody-drug conjugates.

The generation of anti-MAGE-A11 monoclonal antibodies typically involves immunizing animals, such as mice or rabbits, with a synthetic peptide corresponding to a specific region of the human MAGE-A11 protein. cellsignal.com For example, one commercially available rabbit monoclonal antibody was generated using a peptide from the amino-terminal region of MAGE-A11. cellsignal.com Another approach used a recombinant MAGE-1 fusion protein to generate antibodies. nih.gov

Table 1: Examples of Pre-clinical Monoclonal Antibodies Targeting MAGE Antigens

Antibody Name/Designation Target Antigen Immunogen Application in Research
MAGE-A11 (E2F1K) Rabbit mAb MAGE-A11 Synthetic peptide from human MAGE-A11 Western blotting, Immunohistochemistry
Anti-MAGEA11 antibody (ab96236) MAGEA11 Synthetic Peptide within Human MAGEA11 aa 50-150 Western Blot, Immunohistochemistry, Immunocytochemistry/Immunofluorescence

These research antibodies are essential for validating MAGE-A11 as a therapeutic target by confirming its expression patterns in various cancers. cellsignal.comnih.govabcam.com

Pre-Clinical Investigation of Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a sophisticated class of therapeutics that combine the targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. nih.govplos.org An ADC is designed to bind to a tumor-specific antigen on the cancer cell surface, be internalized, and then release its cytotoxic payload, leading to targeted cell death while minimizing damage to healthy tissues. youtube.com

While specific pre-clinical data for an ADC targeting MAGE-A11 is not yet widely published, the general strategy for its development and investigation would follow a well-established path:

Component Selection:

Antibody: A high-affinity monoclonal antibody that specifically binds to MAGE-A11 on the surface of cancer cells.

Payload: A highly potent cytotoxic agent (e.g., auristatin or maytansinoid derivatives).

Linker: A chemical linker that stably attaches the payload to the antibody and allows for its release inside the target cell.

In Vitro Evaluation: The MAGE-A11 ADC would be tested against MAGE-A11-expressing cancer cell lines to confirm its binding, internalization, and ability to induce cell death.

In Vivo Pre-clinical Models: The ADC's efficacy and safety would be evaluated in animal models, such as mice with implanted MAGE-A11-positive human tumors. These studies assess the ADC's ability to control tumor growth and provide information on its pharmacokinetic profile. nih.gov

The successful development of ADCs for other tumor antigens provides a strong rationale for pursuing this strategy for MAGE-A11, given its tumor-specific expression. nih.govplos.org

Table 2: Compound Names Mentioned

Compound Name
MAGE-A11
MAGE-A1
Atezolizumab
Cyclophosphamide
Fludarabine
Auristatin
Maytansinoid

Advanced Methodologies for Studying Melanoma Overexpressed Antigen 11 23

Immunopeptidomics for Antigen Discovery and Validation

Immunopeptidomics is a specialized field within proteomics focused on the large-scale study of peptides presented by Major Histocompatibility Complex (MHC) molecules, collectively known as the peptidome. This approach is critical for discovering novel tumor antigens directly from primary tumor tissue or cell lines, providing a direct snapshot of the peptides that can be recognized by T cells.

Mass Spectrometry-Based Identification of MHC-Bound Peptides

The cornerstone of immunopeptidomics is the direct identification of MHC-associated peptides using high-sensitivity mass spectrometry (MS). This process involves several key steps. First, MHC-peptide complexes are isolated from melanoma cells using immunoaffinity chromatography with antibodies specific for MHC class I or class II molecules. The bound peptides are then eluted from the MHC molecules, typically using a mild acid treatment.

This peptide pool is then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov In the mass spectrometer, peptides are separated, ionized, and fragmented. The resulting fragmentation patterns, or spectra, serve as fingerprints for specific peptide sequences. These spectra are then matched against comprehensive protein databases to identify the sequence and source protein of each peptide. nih.gov This approach has been successfully used to identify thousands of peptides from melanoma cell lines, revealing a complex landscape of potential T-cell epitopes. ethz.ch

Recent technological advancements in mass spectrometry have enabled the identification of MHC-bound peptides from as few as 10^8 cells, a significant improvement that facilitates the analysis of limited patient-derived samples. ethz.ch Furthermore, this technique can identify peptides arising from post-translational modifications or non-canonical sources like mutated intron sequences, which can be potent, tumor-specific antigens. uclouvain.beuclouvain.be

Quantitative Analysis of Melanoma-Overexpressed Antigen (11-23) Presentation

Beyond simple identification, quantitative immunopeptidomics allows for the measurement of the abundance of specific peptides on the cell surface. This is crucial for prioritizing antigens, as the density of a given peptide-MHC complex can influence the avidity and strength of the resulting T-cell response.

Label-free quantification (LFQ) and stable isotope labeling by amino acids in cell culture (SILAC) are two common MS-based quantitative strategies. LFQ compares the signal intensity of a given peptide across different samples, while SILAC involves metabolic labeling of cells with "heavy" and "light" amino acid isotopes to allow for direct comparison of peptide abundance within a single MS run.

For a candidate like melanoma-overexpressed antigen (11-23), quantitative analysis would be used to compare its presentation levels between tumor cells and normal cells (e.g., melanocytes). A significantly higher presentation on melanoma cells would validate it as a tumor-overexpressed antigen and prioritize it for further functional studies. This comparative analysis can also reveal how factors like interferon-gamma (IFN-γ) treatment or the downregulation of antigen processing machinery (APM) components, such as TAP, affect antigen presentation in melanoma. nih.govfrontiersin.org

High-Throughput Screening for MHC Binding Prediction and Validation

While mass spectrometry identifies naturally presented peptides, computational and in vitro screening methods are essential for predicting and validating MHC binding for a large number of potential epitopes, including those derived from known tumor-associated antigen sequences.

For a newly identified protein containing the putative melanoma-overexpressed antigen (11-23) sequence, researchers would first use in silico prediction algorithms like NetMHCpan. ethz.ch These tools predict the binding affinity of short peptides (typically 8-11 amino acids for MHC class I) to specific HLA alleles based on sequence motifs. ethz.chnih.gov Peptides identified as potential strong binders are then synthesized for experimental validation.

High-throughput validation can be performed using MHC stabilization assays or competitive binding assays. In these assays, the ability of the candidate peptide to bind to and stabilize a recombinant, "empty" HLA molecule is measured, often via an ELISA-based readout. Peptides that show strong binding in these in vitro assays are considered validated binders and are prioritized for T-cell recognition assays. Studies have shown a high correlation between peptides predicted to be strong binders and those identified through mass spectrometry. ethz.ch

Functional Immunological Assays

The ultimate validation of an antigenic peptide is its ability to be recognized by T cells and to elicit an immune response. A suite of functional immunological assays is used to measure these responses.

ELISpot and Intracellular Cytokine Staining (ICS) for T-Cell Responses

The Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) are two of the most widely used methods for quantifying antigen-specific T-cell responses.

ELISpot: This assay measures the frequency of cytokine-secreting cells at a single-cell level. Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from a patient are stimulated in vitro with the candidate peptide (e.g., melanoma-overexpressed antigen (11-23)). sb-peptide.com T cells that recognize the peptide become activated and secrete cytokines, such as IFN-γ. These cytokines are captured by antibodies coated on the bottom of the assay plate, resulting in a visible "spot" for each reactive cell. The number of spots provides a quantitative measure of the antigen-specific T-cell precursor frequency.

Intracellular Cytokine Staining (ICS): This flow cytometry-based technique provides more detailed information. After peptide stimulation, cells are treated with a protein transport inhibitor to trap cytokines intracellularly. aacrjournals.org The cells are then stained with fluorescently labeled antibodies against cell surface markers (like CD4 and CD8) and intracellular cytokines (like IFN-γ, TNF-α, or IL-2). ICS not only quantifies the percentage of responding T cells but also identifies their phenotype (CD4+ or CD8+) and polyfunctionality (the ability to produce multiple cytokines simultaneously), which is often correlated with more effective immune responses. aacrjournals.org

The table below shows illustrative data from an ELISpot assay used to screen for T-cell reactivity against various melanoma antigen peptides.

Peptide Antigen SourcePeptide SequenceHLA RestrictionIFN-γ Spot Forming Units (SFU) per 10^6 PBMCs
MAGE-A1EADPTGHSYHLA-A1150
MAGE-A1KVLEYVIKVHLA-A2210
gp100YLEPGPVTAHLA-A2175
TyrosinaseYMDGTMSQVHLA-A2120
Unstimulated ControlNoneN/A5

This table contains representative data synthesized from typical immunological assay results and does not reflect a single specific study.

Tetramer and Pentamer Staining for Antigen-Specific T-Cell Detection

While ELISpot and ICS measure function upon re-stimulation, MHC tetramer and pentamer staining directly visualizes and quantifies antigen-specific T cells ex vivo. These reagents consist of four or five MHC molecules, respectively, each loaded with the specific peptide of interest (e.g., melanoma-overexpressed antigen (11-23)) and linked to a fluorescently labeled streptavidin core.

The multivalent structure of these reagents allows them to bind with high avidity to T-cell receptors (TCRs) that recognize the specific peptide-MHC complex. When used in flow cytometry, these reagents can precisely count the number of T cells specific for a single epitope within a complex population of lymphocytes. ethz.ch This technique is invaluable for monitoring the expansion and contraction of antigen-specific T-cell populations in patients undergoing immunotherapy or vaccination. ethz.ch It provides a direct measure of the target T-cell population that functional assays aim to activate.

The table below summarizes the key features of the functional immunological assays discussed.

AssayPrincipleKey MeasurementPrimary Application
ELISpot Cytokine capture on a membrane after in vitro stimulation.Frequency of cytokine-secreting cells.Screening for T-cell reactivity; quantifying antigen-specific responses.
ICS Intracellular detection of cytokines by flow cytometry.Percentage and phenotype of cytokine-producing T cells.Detailed characterization of T-cell function and polyfunctionality.
Tetramer/Pentamer Staining Direct binding of fluorescently labeled peptide-MHC multimers to TCRs.Frequency and phenotype of antigen-specific T cells.Ex vivo enumeration and monitoring of specific T-cell populations.

Gene Editing and Knockout Models for Functional Characterization

The advent of precise gene-editing technologies, most notably the CRISPR-Cas9 system, has revolutionized the functional characterization of melanoma-overexpressed antigens like the MAGE family. nih.gov These tools allow researchers to make targeted modifications to the genome of cancer cells to understand the role of these antigens in tumor biology.

By creating knockout models, where a specific MAGE gene is inactivated, scientists can investigate its contribution to cancer cell proliferation, survival, and immune evasion. frontiersin.org For instance, CRISPR-Cas9 has been used to knock out MAGE genes in melanoma cell lines, with subsequent analysis revealing the impact on tumor cell viability. frontiersin.org Such studies have identified certain MAGE genes as drivers of tumor growth. frontiersin.org

Furthermore, CRISPR-based screening, where a library of guide RNAs targets a multitude of genes, can uncover the functional roles of various MAGE family members in cancer progression and their potential as therapeutic targets. nih.gov These screens can also identify genes that cooperate with MAGE antigens to promote malignancy. frontiersin.org The data generated from these functional genomics studies are instrumental in validating MAGE antigens as targets for immunotherapy. nih.gov

Structural Biology Techniques for Peptide-MHC-TCR Complex Analysis

Understanding the molecular interactions between a melanoma-overexpressed antigen peptide, the Major Histocompatibility Complex (MHC) molecule presenting it, and the T-cell receptor (TCR) that recognizes it is crucial for designing effective T-cell-based immunotherapies. High-resolution structural biology techniques are indispensable for this purpose.

X-ray Crystallography has historically been the primary method for determining the three-dimensional structure of peptide-MHC-TCR complexes. nih.govbiorxiv.org This technique has provided detailed insights into how specific MAGE peptides, such as those from MAGE-A3, are situated within the peptide-binding groove of MHC molecules and how they are recognized by TCRs. biorxiv.org These crystal structures have revealed the key amino acid residues that mediate the interaction and specificity.

More recently, Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for larger and more complex molecular assemblies. nih.gov Cryo-EM has been successfully employed to solve the structures of full-length TCR-CD3 complexes bound to peptide-MHC, offering a more complete picture of the signaling apparatus. nih.govresearchgate.net For example, cryo-EM structures of two different TCR-CD3 complexes bound to an HLA-A2/MAGE-A4 (230-239) peptide have been determined, elucidating the structural basis for the recognition of this important cancer antigen. nih.govresearchgate.net These studies also revealed how subtle differences between MAGE peptides, such as between MAGE-A4 and MAGE-A8, can influence TCR binding. nih.govresearchgate.net

TechniqueApplication to MAGE Peptide ResearchKey Findings
X-ray Crystallography Determination of the crystal structure of soluble TCRs in complex with MAGE peptide-MHC.Revealed the conformation of MAGE peptides within the MHC groove and identified key contacts with the TCR. biorxiv.org
Cryo-Electron Microscopy (Cryo-EM) Structural analysis of full-length TCR-CD3 complexes bound to MAGE peptide-MHC.Provided high-resolution structures of the entire recognition complex, offering insights into signaling initiation and specificity. nih.govresearchgate.net

In Vitro and In Vivo Models for Melanoma-Overexpressed Antigen (11-23) Research

A variety of model systems are essential for the preclinical evaluation of immunotherapies targeting melanoma-overexpressed antigens. These models allow for the detailed study of antigen processing, presentation, and the efficacy of antigen-specific T-cells.

Melanoma Cell Lines: Human melanoma cell lines that endogenously express MAGE antigens are invaluable tools. iiarjournals.org These cells can be used to study the natural processing and presentation of MAGE peptides on MHC molecules. nih.gov They are also used as target cells in cytotoxicity assays to test the ability of MAGE-specific T-cells to kill tumors. aacrjournals.org

Antigen-Presenting Cells (APCs): Professional APCs, such as dendritic cells (DCs), can be loaded with MAGE peptides or transfected with MAGE genes to stimulate and expand antigen-specific T-cells in vitro. nih.govjcancer.org These expanded T-cells can then be used for functional assays or adoptive cell transfer therapies. EBV-transformed B cells are also utilized as target cells in T-cell stimulation assays. aai.org

Cell Line ModelApplication in MAGE Research
Melanoma Cell Lines (e.g., MZ2-MEL) Studying endogenous antigen presentation and as targets for CTLs. iiarjournals.org
Dendritic Cells (DCs) Priming and expanding MAGE-specific T-cells in vitro. nih.gov
EBV-transformed B cells Presenting MAGE peptides to T-cells in functional assays. aai.org

Syngeneic Mouse Models: In these models, mouse tumor cells that have been engineered to express a human MAGE antigen are implanted into immunocompetent mice of the same genetic background. nih.gov These models are useful for evaluating the efficacy of MAGE-based vaccines and other immunotherapies in a host with a fully functional immune system. For instance, a MAGE-A DNA vaccine has been tested in a melanoma tumor model, where it was shown to trigger a robust immune response and reduce tumor growth. nih.gov

Humanized Mouse Models: These are immunodeficient mice that have been engrafted with human immune cells (Hu-PBL-SCID) or tissues, creating a "humanized" immune system. nih.gov These models are particularly important for studying the human T-cell response to human MAGE antigens presented on human tumor cells. nih.gov They have been used to test the efficacy of recombinant MAGE protein vaccines and to monitor the cellular immune reactions through assays like ELISPOT and cytotoxicity assays. nih.gov

Comparative Analysis and Future Directions in Melanoma Overexpressed Antigen 11 23 Research

Comparison with Other Melanoma-Associated Antigens

Melanoma-overexpressed antigen 1 (MAGE-A1) is a member of the cancer-testis antigen (CTA) family, a group of proteins with a highly specific expression pattern that makes them attractive targets for cancer immunotherapy. bmj.comnih.govfrontiersin.org Unlike many other melanoma-associated antigens, the expression of MAGE-A1 in healthy adults is primarily restricted to immune-privileged sites like the testes and placenta, while it is aberrantly expressed in a variety of malignant tumors. nih.govfrontiersin.orgascopubs.orgmdpi.com This tumor-specific expression minimizes the risk of autoimmune responses against healthy tissues, a significant concern with other types of tumor antigens.

MAGE-A1 was the first human tumor antigen to be identified at a molecular level. nih.govfrontiersin.org It is expressed in a significant percentage of melanomas, as well as in other cancers such as non-small cell lung cancer, bladder cancer, and head and neck tumors. nih.govpnas.org This contrasts with melanoma differentiation antigens, such as MART-1 (Melanoma Antigen Recognized by T-cells 1) and gp100, which are also found on normal melanocytes, thereby carrying a higher risk of on-target, off-tumor toxicities in therapeutic applications.

Another category of tumor antigens includes neoantigens, which arise from tumor-specific mutations. While highly specific to the tumor, neoantigens are often unique to individual patients, making the development of broadly applicable "off-the-shelf" therapies challenging. MAGE-A1, being a shared antigen expressed across many patients and tumor types, offers a more universal target. nih.govsb-peptide.com

Table 1: Comparative Analysis of Melanoma-Associated Antigens

AntigenAntigen ClassExpression in Normal TissueExpression in Tumor TissueKey Therapeutic AdvantageKey Therapeutic Challenge
MAGE-A1Cancer-Testis Antigen (CTA)Restricted to immune-privileged sites (testis, placenta). nih.govascopubs.orgMelanoma (approx. 40-46%), bladder cancer, NSCLC, head & neck cancer. nih.govsb-peptide.comHigh tumor specificity, low risk of autoimmunity. mdpi.comHeterogeneous expression in tumors; some T-cell responses may have low affinity. nih.gov
MART-1Melanoma Differentiation AntigenNormal melanocytes.Most melanomas.Broadly expressed in melanoma.Risk of on-target, off-tumor toxicity (e.g., vitiligo, uveitis).
gp100Melanoma Differentiation AntigenNormal melanocytes.Most melanomas.Highly immunogenic.Risk of autoimmune side effects against pigment cells.
NeoantigensPatient-Specific AntigensAbsent.Tumor cells with specific mutations.Highest tumor specificity.Patient-specific, requiring personalized therapy development.

Potential for Combination Immunotherapies in Pre-Clinical Settings

To enhance the efficacy of MAGE-A1-targeted treatments, researchers are actively exploring combination strategies in pre-clinical models. The rationale is to tackle the tumor through multiple, complementary mechanisms, potentially overcoming resistance and improving response rates.

One promising approach involves combining MAGE-A1-targeted adoptive T-cell (ATC) therapy with immune checkpoint inhibitors, such as anti-PD-L1 antibodies. ascopubs.org Checkpoint inhibitors work by releasing the "brakes" on the immune system, allowing T-cells to attack cancer more effectively. Pre-clinical studies and early phase clinical trials are investigating engineered T-cells that express a high-affinity T-cell receptor (TCR) specific for a MAGE-A1 epitope, administered in conjunction with agents like atezolizumab (an anti-PD-L1 antibody). ascopubs.orgclinicaltrials.gov The goal is for the engineered T-cells to target the tumor directly, while the checkpoint inhibitor creates a more permissive tumor microenvironment for a sustained anti-tumor response. clinicaltrials.gov

Another strategy involves the use of epigenetic modifiers, such as the DNA methyltransferase inhibitor decitabine (B1684300). nih.govjcancer.org MAGE-A gene expression is often silenced by DNA methylation in cancer cells. nih.gov Pre-clinical research has shown that treatment with decitabine can upregulate the expression of MAGE-A1 on tumor cells, making them more visible to the immune system and better targets for MAGE-A1-specific therapies like dendritic cell (DC) vaccines or ATC. nih.govjcancer.org A phase I trial combining decitabine with a DC vaccine targeting MAGE-A1, MAGE-A3, and NY-ESO-1 demonstrated the feasibility and induction of antigen-specific immune responses in some pediatric patients with solid tumors. nih.gov

Furthermore, combining ATC with antigen-specific vaccination is being explored. nih.gov In this model, the transferred T-cells provide an immediate anti-tumor effect, while the vaccine works to stimulate and expand the pool of endogenous and transferred effector T-cells, potentially leading to a more durable and polyfunctional immune attack. nih.gov

Table 2: Pre-Clinical and Early Clinical Combination Strategies Targeting MAGE-A1

Therapeutic CombinationRationalePre-Clinical/Early Clinical FindingsReference
MAGE-A1 TCR T-cells + Anti-PD-L1 (Atezolizumab)Engineered T-cells provide specificity; checkpoint inhibitor enhances T-cell function and overcomes immune suppression.Phase I/II studies launched to evaluate safety and efficacy in various solid tumors. ascopubs.org ascopubs.orgclinicaltrials.gov
Decitabine + MAGE-A1 DC VaccineDecitabine increases MAGE-A1 expression on tumor cells, enhancing vaccine-induced T-cell recognition.Phase I trial showed the combination was feasible, well-tolerated, and resulted in immune and objective responses in some patients. nih.gov nih.gov
Decitabine + MAGE-A1 Peptide-pulsed DC-CTLsDecitabine elevates MAGE-A1 expression; peptide-pulsed DC cells activate cytotoxic T-lymphocytes (CTLs) with higher potency.In an AML model, this combination increased cytokine secretion and AML cell death compared to single agents. jcancer.org jcancer.org
MAGE-A4 TCR T-cells + Antigen VaccinationAdoptive cell transfer provides initial tumor control; vaccination boosts and sustains the T-cell response.Combination therapy increased effector T-cell polyfunctionality and produced a detectable antitumor effect in a mouse model. nih.gov nih.gov

Unanswered Questions and Emerging Research Avenues for Melanoma-Overexpressed Antigen (11-23)

Despite being one of the earliest tumor antigens discovered, many questions surrounding MAGE-A1 and its specific epitopes, such as the (11-23) peptide, remain. A significant gap in knowledge is the precise biological function of MAGE-A proteins in both normal development and cancer. frontiersin.org While associations with pro-tumorigenic activities have been suggested, their exact roles are still unclear. frontiersin.org Understanding these functions could unveil new therapeutic vulnerabilities.

A key challenge in MAGE-A1 immunotherapy has been the observation that some naturally occurring human T-cells directed against MAGE-A1 peptides have an affinity that is too low to mediate effective tumor lysis. nih.gov This has spurred research into several emerging avenues:

High-Affinity TCRs: A major focus is the development of genetically engineered T-cells expressing TCRs with optimized affinity and specificity for MAGE-A1 peptides. bmj.comascopubs.org These high-avidity TCRs are designed to recognize and kill tumor cells even with low levels of antigen expression. bmj.com

CAR T-Cell Therapy: While most MAGE-A1 research has focused on TCRs, which recognize peptides presented by HLA molecules, Chimeric Antigen Receptor (CAR) T-cell therapy is an emerging alternative. sb-peptide.com The development of CARs that can recognize MAGE-A1 would broaden the applicability of this therapy, although targeting intracellular proteins like MAGE-A1 with CARs presents unique challenges.

Understanding Immune Evasion: Research is ongoing to understand how tumors expressing MAGE-A1 evade the immune system. This includes investigating the tumor microenvironment, the role of regulatory T-cells, and the potential for antigen loss under therapeutic pressure, a known resistance mechanism for other immunotherapies. nih.gov

Biomarker Development: MAGE-A1 expression has been associated with a poor prognosis in several cancers, including multiple myeloma. nih.govnih.gov Further research is needed to validate MAGE-A1 as a reliable prognostic biomarker and to develop it as a predictive biomarker to select patients most likely to respond to MAGE-A1-targeted therapies.

Ethical Considerations in Basic and Pre-Clinical Antigen Research

The progression of promising targets like MAGE-A1 from basic research to clinical application is fraught with ethical considerations that must be carefully navigated. nih.gov

A primary ethical principle is that of informed consent . nih.govyoutube.com In early-phase clinical trials involving novel immunotherapies, it is crucial that participants fully understand the experimental nature of the treatment. There is a risk of "therapeutic misconception," where patients may believe they are receiving a proven cure rather than participating in research to test safety and preliminary efficacy. nih.gov Communication must be transparent about potential risks, benefits, and uncertainties. youtube.com

Patient safety and risk-benefit assessment are paramount. youtube.com Cellular immunotherapies involve significant manipulation of a patient's cells and can have substantial toxicities. Researchers and ethics committees must rigorously evaluate the potential risks against the potential benefits for participants, particularly in vulnerable populations or those with limited treatment options. nih.gov

Equitable access and fair subject selection are also critical ethical concerns. youtube.com As new therapies are developed, there is a moral obligation to ensure that access is fair and not limited by socioeconomic status or geography. youtube.com Furthermore, the criteria for selecting participants for early trials must be scientifically and ethically sound, ensuring that the burdens and potential benefits of research are distributed justly. nih.gov

Finally, there is an ethical responsibility on the part of researchers and institutions to ensure they have the proper qualifications and resources to conduct such complex research safely and effectively. nih.gov This includes balancing the pursuit of academic and scientific advancement with the primary duty to protect the rights and welfare of human research participants. nih.gov The ethics of cancer screening and the potential for overdiagnosis also form a broader context, reminding the field to consider the downstream implications of identifying new cancer markers. rimed.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting melanoma-overexpressed antigen (11-23) in tissue samples?

  • Methodological Answer : Use immunohistochemistry (IHC) with validated anti-PRAME antibodies, as PRAME is a well-characterized biomarker in melanocytic lesions. Include negative controls (e.g., PRAME-negative tissues) and quantitative scoring systems (e.g., H-score) to ensure reproducibility. Cross-validate results with RNA sequencing or flow cytometry for confirmation .

Q. How can researchers synthesize and characterize the melanoma-overexpressed antigen (11-23) peptide for experimental use?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. The sequence TSREQFLPSEGAA (11-23) requires careful coupling steps due to residues like glutamine (Q) and proline (P) .
  • Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
  • Validation : Confirm purity (>95%) via mass spectrometry (MALDI-TOF) and structural integrity via circular dichroism (CD) spectroscopy .

Q. What experimental designs are suitable for assessing the antigen’s role in melanoma progression?

  • Methodological Answer :

  • In vitro : Use melanoma cell lines (e.g., A375, SK-MEL-28) with CRISPR/Cas9-mediated knockout of PRAME. Assess proliferation (MTT assay), migration (scratch/wound-healing assay), and invasion (transwell Matrigel assay).
  • In vivo : Xenograft models in immunodeficient mice (e.g., NSG) with PRAME-overexpressing or -silenced cells. Monitor tumor growth via caliper measurements and metastasis via bioluminescence imaging .

Advanced Research Questions

Q. How can researchers resolve contradictions in PRAME expression data across melanoma subtypes?

  • Methodological Answer :

  • Stratified Analysis : Classify samples by subtype (e.g., cutaneous, mucosal, uveal) and stage (e.g., primary vs. metastatic).
  • Meta-Analysis : Pool data from multiple studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity. Assess publication bias via funnel plots .
  • Multivariate Regression : Adjust for confounders like tumor-infiltrating lymphocytes (TILs) or BRAF mutation status .

Q. What strategies improve epitope mapping for the 11-23 fragment in T-cell-based therapies?

  • Methodological Answer :

  • Peptide Libraries : Synthesize overlapping peptides (e.g., 15-mers with 11-aa overlap) spanning the 11-23 region. Test T-cell activation via IFN-γ ELISpot assays.
  • HLA Binding Assays : Use in silico tools (NetMHCpan) to predict HLA-A*02:01 binding affinity. Validate with competitive ELISA using purified HLA molecules .

Q. How can researchers optimize preclinical models to study antigen-specific immune evasion mechanisms?

  • Methodological Answer :

  • Syngeneic Models : Use B16-F10 melanoma cells in C57BL/6 mice. Engineer cells to express human PRAME (11-23) and murine MHC-I (H-2Kb) for cross-presentation studies.
  • Adoptive T-cell Transfer : Isolate antigen-specific CD8+ T cells from transgenic mice (e.g., pmel-1) and track tumor infiltration via flow cytometry .

Data Interpretation and Reporting

Q. How should researchers address variability in PRAME quantification across immunohistochemistry studies?

  • Methodological Answer :

  • Standardization : Adopt the 2021 PRAME IHC consensus guidelines (e.g., nuclear staining criteria, antibody clones like clone 4A11).
  • Digital Pathology : Use platforms like HALO or QuPath for automated scoring to reduce inter-observer variability .

Q. What statistical approaches are critical for analyzing melanoma-overexpressed antigen (11-23) in multi-omics datasets?

  • Methodological Answer :

  • Integration : Combine RNA-seq (PRAME expression), proteomics (antigen presentation), and TCR sequencing (clonality) using tools like MOFA+.
  • Survival Analysis : Apply Cox proportional-hazards models with PRAME expression as a continuous variable. Stratify by clinical covariates (e.g., Breslow thickness) .

Tables

Table 1 : Key Peptide Sequences for Melanoma-Overexpressed Antigen (11-23)

Peptide FragmentSequenceApplicationReference
11-23TSREQFLPSEGAAT-cell epitope validation
24-37CPPWHPSERISSTLAntibody development

Table 2 : Common Pitfalls in PRAME IHC Studies and Solutions

PitfallSolutionReference
Non-specific nuclear stainingUse antigen retrieval at pH 6.0, validate with PRAME-negative controls
Inter-laboratory variabilityAdopt digital scoring platforms (e.g., HALO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.